

A Comparative Analysis of AEZS-108 and Other Targeted Cancer Therapies

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AEZS-108 (zoptarelin doxorubicin) with other targeted therapies across various cancers. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the performance and mechanisms of these agents, supported by experimental data.

Introduction to AEZS-108

AEZS-108, also known as zoptarelin doxorubicin, is a targeted cytotoxic chemotherapy agent. It is a hybrid molecule consisting of a luteinizing hormone-releasing hormone (LHRH) agonist ([D-Lys6]-LHRH) chemically linked to the well-established chemotherapeutic drug, doxorubicin. [1] The LHRH agonist component of AEZS-108 targets the LHRH receptor, which is frequently overexpressed on the surface of various cancer cells, including those of the endometrium, ovaries, prostate, and bladder, while having limited expression in most healthy tissues. [2][3][4] This targeted delivery mechanism aims to concentrate the cytotoxic effects of doxorubicin on cancer cells, potentially reducing systemic toxicity compared to unconjugated doxorubicin.

Mechanism of Action of AEZS-108

Upon administration, AEZS-108 binds to LHRH receptors on cancer cells and is internalized through receptor-mediated endocytosis. [5] Once inside the cell, doxorubicin is released and exerts its anticancer effects primarily through the inhibition of topoisomerase II and the intercalation into DNA, leading to the inhibition of DNA replication and transcription and

ultimately, cell death.^{[6][7]} Preclinical studies have shown that AEZS-108 can inhibit the growth of LHRH receptor-positive tumors more effectively and with less toxicity than equimolar doses of doxorubicin.^{[5][8]}

Signaling Pathway of AEZS-108

The binding of the LHRH agonist component of AEZS-108 to its receptor initiates the targeted delivery of doxorubicin. The subsequent intracellular release of doxorubicin leads to DNA damage, a key event in its cytotoxic action.

Caption: Mechanism of action of AEZS-108.

Performance Comparison of AEZS-108 with Other Targeted Therapies

This section provides a comparative overview of AEZS-108 with other targeted therapies in cancers where LHRH receptor expression is prevalent. The data is compiled from various clinical trials. It is important to note that direct head-to-head trials of AEZS-108 against many of these newer targeted agents are not available; therefore, comparisons are made based on data from separate pivotal trials.

Endometrial Cancer

AEZS-108 was directly compared to doxorubicin in the Phase 3 ZoptEC trial for women with locally advanced, recurrent, or metastatic endometrial cancer who had failed prior platinum and taxane therapy.

Table 1: Comparison of AEZS-108 and Doxorubicin in Endometrial Cancer (ZoptEC Trial)^[1]

Endpoint	AEZS-108 (n=256)	Doxorubicin (n=255)	Hazard Ratio (95% CI)
Median Overall Survival (OS)	10.9 months	10.8 months	1.06 (0.87, 1.30)
Median Progression-Free Survival (PFS)	4.7 months	4.7 months	0.89 (0.71, 1.11)
Objective Response Rate (ORR)	12%	14%	-
Clinical Benefit Rate (CBR)	54%	52%	-

The ZoptEC trial did not meet its primary endpoint, as AEZS-108 did not demonstrate a statistically significant improvement in overall survival compared to doxorubicin.[9][10] The safety profiles were also comparable, with a slightly lower incidence of significant cardiac events in the AEZS-108 arm (7% vs. 13% with an absolute decline of LVEF >15% or absolute value <45%).[1]

For context, other systemic therapies are used in advanced or recurrent endometrial cancer. For instance, a combination of the tyrosine kinase inhibitor lenvatinib and the immune checkpoint inhibitor pembrolizumab has shown significant activity in patients with advanced endometrial cancer that is not microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR), following at least one prior platinum-based regimen.

Table 2: Efficacy of Lenvatinib + Pembrolizumab in Advanced Endometrial Cancer (KEYNOTE-775 Trial)

Endpoint	Lenvatinib + Pembrolizumab	Chemotherapy
Median Overall Survival (OS)	18.3 months	11.4 months
Median Progression-Free Survival (PFS)	7.2 months	3.8 months
Objective Response Rate (ORR)	31.9%	14.7%

Note: This is not a direct comparison with AEZS-108 and represents a different patient population and line of therapy.

Ovarian Cancer

In ovarian cancer, PARP inhibitors have become a standard of care for maintenance therapy in patients with platinum-sensitive recurrent disease, particularly those with BRCA mutations.

Table 3: Comparison of AEZS-108 and PARP Inhibitors in Recurrent Ovarian Cancer

Therapy	Trial	Patient Population	Median Progression-Free Survival (PFS)
AEZS-108	Phase 2 (AGO-GYN5)	Platinum-refractory/resistant, LHRH-R positive	12 weeks
Olaparib	SOLO-2	Platinum-sensitive, BRCA-mutated	19.1 months vs. 5.5 months (placebo)
Niraparib	NOVA	Platinum-sensitive, germline BRCA-mutated	21.0 months vs. 5.5 months (placebo)
Rucaparib	ARIEL3	Platinum-sensitive, BRCA-mutated	16.6 months vs. 5.4 months (placebo)

The data suggests that for platinum-sensitive recurrent ovarian cancer, particularly in BRCA-mutated patients, PARP inhibitors offer a more substantial PFS benefit compared to the activity of AEZS-108 observed in a platinum-resistant/refractory population.

Prostate Cancer

For metastatic castration-resistant prostate cancer (mCRPC), second-generation anti-androgens like enzalutamide are a standard of care.

Table 4: Comparison of AEZS-108 and Enzalutamide in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Therapy	Trial	Patient Population	Median Overall Survival (OS)	Median Radiographic Progression-Free Survival (rPFS)
AEZS-108	Phase 1/2	Castration- and taxane-resistant	Data not mature	9/10 evaluable patients achieved disease stabilization in Phase 1
Enzalutamide	PREVAIL	Chemotherapy-naïve mCRPC	32.4 months vs. 30.2 months (placebo)	Not reached vs. 3.9 months (placebo)

While early data for AEZS-108 in a heavily pre-treated population showed some activity, enzalutamide has demonstrated a significant survival benefit in a less heavily pre-treated mCRPC population.

Bladder Cancer

For locally advanced or metastatic bladder cancer with susceptible FGFR3 or FGFR2 genetic alterations that has progressed on platinum-containing chemotherapy, the FGFR inhibitor erdafitinib is an approved targeted therapy.

Table 5: Comparison of AEZS-108 and Erdafitinib in Advanced Bladder Cancer

Therapy	Trial	Patient Population	Objective Response Rate (ORR)	Median Overall Survival (OS)
AEZS-108	Preclinical	LHRH-R positive human bladder cancer xenografts	Significant tumor growth inhibition	Not applicable
Erdafitinib	BLC2001	Locally advanced/metastatic, FGFR-altered, post-platinum	40%	11.3 months

Clinical data for AEZS-108 in bladder cancer is limited, while erdafitinib has shown meaningful clinical activity in a genetically selected patient population.

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials mentioned are crucial for a thorough understanding of the data. Below are summaries of the methodologies for key trials.

ZoptEC (AEZS-108 in Endometrial Cancer)

- Study Design: An open-label, randomized, multicenter Phase 3 trial.[\[1\]](#)[\[11\]](#)
- Patient Population: 511 patients with locally advanced, recurrent, or metastatic endometrial cancer who had failed prior platinum and taxane therapy.[\[1\]](#)
- Intervention: Patients were randomized 1:1 to receive either AEZS-108 (267 mg/m²) or doxorubicin (60 mg/m²) intravenously every 21 days for up to nine cycles.[\[1\]](#)[\[11\]](#)
- Primary Endpoint: Overall Survival (OS).[\[1\]](#)[\[11\]](#)

- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), and safety.[1][11]

SOLO-1 (Olaparib in Ovarian Cancer)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.[12][13]
- Patient Population: 391 patients with newly diagnosed, advanced (FIGO stage III-IV), high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer with a BRCA1/2 mutation who were in complete or partial response to first-line platinum-based chemotherapy.[12][13]
- Intervention: Patients were randomized 2:1 to receive olaparib tablets (300 mg twice daily) or placebo.[12][14]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.[15]

PREVAIL (Enzalutamide in Prostate Cancer)

- Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 study.[2][16]
- Patient Population: 1717 chemotherapy-naïve men with metastatic castration-resistant prostate cancer (mCRPC).[16]
- Intervention: Patients were randomized 1:1 to receive enzalutamide (160 mg/day) or placebo.[16][17]
- Co-primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).[16]

BLC2001 (Erdafitinib in Bladder Cancer)

- Study Design: An open-label, multicenter, Phase 2 trial.[3][18]
- Patient Population: 99 patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations who had progressed during or after at least

one course of chemotherapy.[18][19]

- Intervention: Patients received erdafitinib at a starting dose of 8 mg per day, with a provision for a pharmacodynamically guided dose escalation to 9 mg.[3][18]
- Primary Endpoint: Objective Response Rate (ORR).[18][19]

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways of Comparator Targeted Therapies

Caption: Signaling pathways of comparator targeted therapies.

Representative Clinical Trial Workflow

Caption: A generalized workflow for a randomized clinical trial.

Conclusion

AEZS-108 represents a rational approach to targeted chemotherapy by leveraging the overexpression of LHRH receptors on certain cancer cells to deliver doxorubicin. However, the Phase 3 ZoptEC trial in endometrial cancer did not demonstrate superior efficacy over standard doxorubicin. In other indications such as ovarian, prostate, and bladder cancer, newer targeted therapies like PARP inhibitors, anti-androgens, and FGFR inhibitors have shown significant clinical benefits in specific patient populations, often defined by biomarkers. While AEZS-108 showed a favorable safety profile with reduced cardiotoxicity compared to doxorubicin, its clinical efficacy in the studied indications has not surpassed existing or emerging standards of care. Further research may be warranted to explore AEZS-108 in other LHRH receptor-positive malignancies or in combination with other agents. This guide provides a foundation for researchers and drug development professionals to understand the comparative landscape of AEZS-108 and other targeted cancer therapies.

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